molecular formula C5H6N2S B008597 2-Aminopyridine-3-thiol CAS No. 110402-20-5

2-Aminopyridine-3-thiol

Cat. No.: B008597
CAS No.: 110402-20-5
M. Wt: 126.18 g/mol
InChI Key: XKWQAXGDFYIFMB-UHFFFAOYSA-N
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Description

2-Aminopyridine-3-thiol is a heterocyclic organic compound that features both an amino group and a thiol group attached to a pyridine ring

Biochemical Analysis

Biochemical Properties

2-Aminopyridine-3-thiol plays a significant role in biochemical reactions . It is known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets, and this compound can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves various interactions at the molecular level. It is known to bind with biomolecules and can cause changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound has a simple design, which can be used to produce single products with minimum side reactions

Dosage Effects in Animal Models

It is known that the compound is acutely toxic, and part of this toxic response may be due to its ability to block K+ channels causing, among other effects, convulsions or seizures .

Metabolic Pathways

It is known that the compound is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules .

Transport and Distribution

It is known that the compound is readily absorbed through the skin and the gastrointestinal tract, and is widely distributed in the body, including the brain .

Subcellular Localization

It is known that the compound can easily pass through the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3-thiol typically involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate. This reaction is carried out in an ethanol medium at room temperature, with zinc oxide nanoparticles acting as a catalyst . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyridine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups in precursor compounds can be reduced to amines.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Properties

IUPAC Name

2-aminopyridine-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWQAXGDFYIFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552381
Record name 2-Aminopyridine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110402-20-5
Record name 2-Aminopyridine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 2-Aminopyridine-3-thiol highlighted in the research papers?

A1: The research primarily focuses on utilizing this compound as a building block for synthesizing novel phenothiazine derivatives. [, , , ] These derivatives possess various properties, making them potentially suitable for applications like vat dyes in the textile industry and antioxidants in the petroleum industry. [, ]

Q2: How is this compound typically reacted to form these phenothiazine derivatives?

A2: The research describes a common reaction scheme where this compound reacts with 2,3-dichloro-1,4-naphthoquinone. [, , ] This reaction, often carried out under alkaline conditions, leads to the formation of a key intermediate, 6-chloro-11-azabenzo[a]phenothiazine-5-one. [, ] Further modifications and reactions of this intermediate with various reagents lead to a diverse range of phenothiazine derivatives. [, ]

Q3: Can you provide an example of how the structure of the final phenothiazine derivative can be modified using this compound?

A3: One study [] employed a palladium catalyst system to facilitate the coupling of 6-chloro-11-azabenzo[a]phenothiazine-5-one (synthesized using this compound) with different arylphenylboronic acids. This reaction allows for the introduction of various aryl groups at the 6-position of the phenothiazine ring, leading to derivatives with potentially different properties.

Q4: Are there other applications of this compound in chemical synthesis, besides phenothiazine derivatives?

A4: Yes, one study [] describes the use of this compound in synthesizing novel Co(II), Ni(II), Cu(II), and Zn(II) complexes. In this case, this compound reacts with 4-oxo-4H-chromene-3-carbaldehyde to form a Schiff base ligand. This ligand then coordinates with the metal ions, forming complexes that were studied for their potential antitumor, antioxidant, and antimicrobial properties.

Q5: What analytical techniques were used to characterize the compounds synthesized using this compound?

A5: The synthesized compounds were characterized using various spectroscopic and analytical techniques. These include: * Spectroscopy: IR, 1H NMR, UV–vis, ESR, and MS [, ]* Other analytical methods: Molar conductance measurements, magnetic susceptibility measurements, X-ray diffraction, and Scanning Electron Microscopy (SEM). []

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